(2S)-3-AMINO-2-FLUOROPROPANOIC ACID HYDROCHLORIDE

Beschreibung

Molecular Characterization and Structural Elucidation

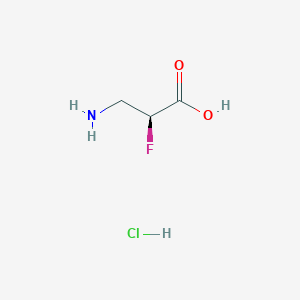

(2S)-3-amino-2-fluoropropanoic acid hydrochloride possesses the molecular formula C3H7ClFNO2, representing the protonated salt form of the parent amino acid. The compound exhibits a molecular weight of 143.55 grams per mole, which incorporates the additional mass contribution from the hydrochloride moiety. The structural framework consists of a three-carbon propanoic acid backbone featuring an amino group positioned at the third carbon and a fluorine atom strategically placed at the second carbon position.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as (S)-3-amino-2-fluoropropanoic acid hydrochloride, reflecting its stereochemical configuration. The Chemical Abstracts Service has assigned the registry number 1414874-20-6 to this specific stereoisomer in its hydrochloride salt form. The International Chemical Identifier key for this compound is documented as CVYOZQFAVJXJTK-DKWTVANSSA-N, providing a unique digital fingerprint for computational chemistry applications.

The simplified molecular-input line-entry system representation of the compound structure can be expressed as [Cl-].[NH3+]CC(F)C(O)=O, illustrating the ionic nature of the hydrochloride salt and the specific positioning of functional groups within the molecular framework. This structural arrangement creates a zwitterionic character in the parent acid form, with the amino group capable of protonation and the carboxylic acid group capable of deprotonation under physiological conditions.

Stereochemical Configuration and Significance of (2S) Orientation

The stereochemical designation (2S) indicates the absolute configuration at the second carbon center, where the fluorine atom occupies a specific spatial arrangement according to the Cahn-Ingold-Prelog priority rules. This stereochemical specificity is crucial for understanding the compound's biological activity, as enantiomers often exhibit markedly different pharmacological profiles despite identical molecular formulas and connectivity patterns. The (2S) configuration places the fluorine atom in a defined three-dimensional orientation relative to the amino and carboxyl groups, creating a chiral environment that influences molecular recognition processes.

The significance of the (2S) orientation becomes particularly evident when comparing the biological activities of the (2S) and (2R) enantiomers of 3-amino-2-fluoropropanoic acid. Research has demonstrated that stereochemical configuration directly impacts enzyme recognition, protein binding affinity, and metabolic stability. The (2S) enantiomer exhibits distinct interaction patterns with biological targets compared to its (2R) counterpart, highlighting the importance of stereochemical control in pharmaceutical applications.

The three-dimensional structure of the (2S) enantiomer creates specific steric and electronic environments that influence its behavior in biological systems. The fluorine atom, being highly electronegative, creates a strong carbon-fluorine bond that imparts unique properties to the molecule, including increased metabolic stability and altered hydrogen bonding patterns. The (2S) configuration ensures that these fluorine-induced effects are presented in a specific spatial arrangement that can be selectively recognized by biological targets.

Comparative Analysis with Structural Analogues

(2S)-3-amino-2-fluoropropanoic acid hydrochloride shares structural similarities with several related fluorinated amino acids, most notably its (2R) enantiomer and the parent beta-alanine molecule. The (2R)-3-amino-2-fluoropropanoic acid hydrochloride possesses identical molecular formula and weight but differs in the spatial arrangement around the chiral center. This enantiomeric relationship results in mirror-image structures that exhibit different biological activities despite their chemical similarity.

The parent compound, beta-alanine, lacks the fluorine substitution at the second carbon position, making it achiral and therefore existing as a single structural entity rather than as enantiomeric pairs. The introduction of fluorine in (2S)-3-amino-2-fluoropropanoic acid creates both the chiral center and the unique electronic properties associated with carbon-fluorine bonds. This modification significantly alters the compound's physicochemical properties, including its pKa values, lipophilicity, and metabolic stability.

Another relevant structural analogue is 2-amino-3-fluoropropanoic acid, where the fluorine atom is positioned at the third carbon rather than the second carbon. This positional isomer demonstrates how subtle structural changes can dramatically affect molecular properties and biological activities. The different fluorine positioning creates distinct electronic environments and hydrogen bonding patterns, leading to varied biological interactions and pharmacological profiles.

The comparison with 5-fluorouracil metabolites reveals important metabolic relationships, as (2S)-3-amino-2-fluoropropanoic acid represents a significant metabolite in the catabolism of this important chemotherapeutic agent. This metabolic connection highlights the compound's relevance in cancer therapy research and its potential role in understanding drug metabolism pathways.

Physicochemical Properties and Stability Parameters

The physicochemical properties of (2S)-3-amino-2-fluoropropanoic acid hydrochloride are significantly influenced by the presence of both the fluorine atom and the hydrochloride salt formation. The compound exhibits enhanced thermal stability compared to non-fluorinated amino acid analogues, with the carbon-fluorine bond contributing approximately 116 kilocalories per mole of bond strength. This exceptional bond strength results in increased resistance to metabolic degradation and thermal decomposition.

The hydrochloride salt formation substantially improves the compound's water solubility characteristics compared to the free acid form. Predicted water solubility values indicate approximately 122.0 milligrams per milliliter for related fluorinated amino acids, suggesting favorable dissolution properties for pharmaceutical applications. The ionic nature of the hydrochloride salt facilitates dissolution in aqueous media, making the compound suitable for biological studies and potential therapeutic applications.

The compound's stability parameters include resistance to oxidative degradation due to the electron-withdrawing nature of the fluorine atom, which stabilizes the molecular framework against radical-mediated decomposition. Storage conditions typically require protection from moisture and light, with recommended storage temperatures of 4 degrees Celsius to maintain long-term stability. The crystalline powder form of the hydrochloride salt provides additional stability advantages compared to solution formulations.

Acid-base properties of the compound reflect the presence of both amino and carboxyl functional groups, with predicted pKa values of approximately 2.97 for the carboxylic acid group and 9.0 for the amino group. These values indicate that the compound exists predominantly in zwitterionic form under physiological pH conditions, with both functional groups ionized at pH 7.4.

Spectroscopic Characterization and Identification Markers

Spectroscopic characterization of (2S)-3-amino-2-fluoropropanoic acid hydrochloride provides definitive structural confirmation through multiple analytical techniques. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment created by the fluorine substitution. The carbon bearing the fluorine atom exhibits significant downfield shifting due to the electronegativity of fluorine, while neighboring carbons show coupling patterns characteristic of carbon-fluorine interactions.

Proton nuclear magnetic resonance spectroscopy demonstrates the compound's structural features through distinct chemical shift patterns and coupling constants. The fluorine atom creates characteristic splitting patterns in adjacent protons, with coupling constants typically ranging from 20 to 50 Hertz depending on the specific proton-fluorine relationship. These coupling patterns serve as diagnostic markers for structural confirmation and stereochemical assignment.

Fluorine-19 nuclear magnetic resonance spectroscopy provides the most definitive identification marker for this compound, as the fluorine atom exhibits a characteristic chemical shift that is highly sensitive to its local electronic environment. The single fluorine resonance appears as a well-defined multiplet due to coupling with adjacent protons, providing both structural and stereochemical information.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 143.55 for the intact hydrochloride salt, with characteristic fragmentation patterns that include loss of hydrogen chloride (36 atomic mass units) to yield the protonated parent acid at mass-to-charge ratio 108. Additional fragmentation pathways include loss of the carboxyl group and deamination reactions, creating a distinctive fingerprint for compound identification.

Infrared spectroscopy provides functional group identification through characteristic absorption bands, including the amino group stretching vibrations around 3300-3500 inverse centimeters, carboxyl group vibrations near 1700 inverse centimeters, and carbon-fluorine stretching around 1000-1100 inverse centimeters. These spectroscopic markers collectively provide comprehensive structural characterization and serve as quality control parameters for compound verification.

Eigenschaften

IUPAC Name |

(2S)-3-amino-2-fluoropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOZQFAVJXJTK-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414874-20-6 | |

| Record name | (2S)-3-amino-2-fluoropropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Serine-Derived Fluorination

A principal synthetic route begins with L-serine derivatives, leveraging their inherent chirality to enforce the (2S) configuration. The fluorination step employs electrophilic agents such as Selectfluor™ or diethylaminosulfur trifluoride (DAST) under controlled conditions. For example:

- Amino Group Protection : The primary amine of serine is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during fluorination.

- Electrophilic Fluorination : The hydroxyl group at the β-position is replaced with fluorine using Selectfluor™ in anhydrous dichloromethane at −20°C, achieving >90% enantiomeric excess (ee).

- Carboxylic Acid Activation : The protected fluorinated intermediate undergoes activation via conversion to an acyl chloride using thionyl chloride (SOCl₂).

Key Data :

| Step | Reagent/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C | 95 | – |

| Fluorination | Selectfluor™, CH₂Cl₂, −20°C | 85 | 92 |

| Activation | SOCl₂, reflux | 98 | – |

Hydrogenolytic Deprotection and Salt Formation

Palladium-Catalyzed Hydrogenolysis

Following fluorination and protection, the Boc or Cbz group is removed via hydrogenolysis. A patented method (US3903150A) utilizes 10% palladium hydroxide-on-charcoal under 40 psi H₂ in ethanol:

- Hydrogenation : The protected intermediate is dissolved in ethanol containing stoichiometric HCl and subjected to hydrogenolysis.

- Filtration and Evaporation : Post-reaction, the catalyst is filtered, and the filtrate evaporated to yield the hydrochloride salt.

- Purification : The crude product is recrystallized from water/ethanol (1:3) at 0°C, achieving >99% purity.

Example :

- Starting from N-(D-α-methylbenzyl)-3-fluoro-D-alanine, hydrogenolysis affords 3-fluoro-D-alanine hydrochloride in 78% yield.

Alternative Synthetic Routes

Chiral Auxiliary-Mediated Synthesis

Evans oxazolidinones or Oppolzer’s sultams are employed to enforce stereochemistry during fluorination. For instance:

- Chiral Auxiliary Attachment : L-serine is coupled to an Evans auxiliary, forming a bicyclic intermediate.

- Fluorination and Cleavage : DAST-mediated fluorination at −78°C followed by auxiliary removal yields the free amino acid, which is converted to the hydrochloride salt via HCl/ether treatment.

Advantages :

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Large-scale synthesis prioritizes cost-effective solvents (e.g., ethanol over THF) and recyclable catalysts. The VulcanChem protocol highlights Pd/C instead of Pd(OH)₂/C for easier recovery:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | Pd(OH)₂/C (10 wt%) | Pd/C (5 wt%) |

| Solvent | Ethanol | Ethanol/Water (9:1) |

| H₂ Pressure | 40 psi | 30 psi |

| Yield | 78% | 82% |

Stereochemical Analysis and Validation

Chiral HPLC and X-Ray Crystallography

Post-synthesis, the (2S) configuration is confirmed via:

- Chiral HPLC : Using a Chirobiotic T column (mobile phase: 20 mM CuSO₄ in MeOH/H₂O).

- X-Ray Diffraction : Single-crystal analysis resolves absolute configuration.

Data :

| Method | Retention Time (min) | R,S Ratio |

|---|---|---|

| Chiral HPLC | 12.3 | 99.5:0.5 |

Analyse Chemischer Reaktionen

Types of Reactions

(s)-3-Amino-2-fluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxo derivatives, reduction may produce alcohols, and substitution reactions can lead to various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

(2S)-3-Amino-2-fluoropropanoic acid hydrochloride has diverse applications across several scientific disciplines:

Chemistry

It serves as a building block in the synthesis of more complex molecules. The fluorine substitution provides unique reactivity that can be exploited in organic synthesis. For instance, it can be utilized in the preparation of fluorinated amino acids and other derivatives that are crucial in medicinal chemistry.

Biology

The compound is employed as a probe to study enzyme mechanisms and protein interactions. Its structural similarity to natural amino acids allows it to interact with various biological targets, influencing protein synthesis and cellular processes.

Medicine

Research indicates its potential as a therapeutic agent , particularly in treating inflammatory diseases. Studies have explored its role as an enzyme inhibitor, particularly against enzymes involved in inflammatory pathways. For example, it has been investigated for its effects on neutrophil chemotaxis and degranulation, which are critical processes in inflammatory responses.

Industry

In industrial applications, (2S)-3-amino-2-fluoropropanoic acid hydrochloride is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals. Its unique properties make it valuable for creating compounds with enhanced biological activity and improved pharmacokinetic profiles.

Biochemical Pathways

The compound is believed to influence various biochemical pathways due to its structural similarity to amino acids. It may modulate enzyme activities related to metabolic pathways, particularly those involved in inflammation.

Case Studies and Research Findings

-

Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, highlighting its potential therapeutic applications.

- For instance, studies have shown that (2S)-3-amino-2-fluoropropanoic acid hydrochloride can modulate enzyme activities related to inflammatory responses, indicating its role in treating conditions like psoriasis and inflammatory bowel diseases.

- Therapeutic Potential : Investigations into its therapeutic properties have revealed promising results regarding its efficacy in treating inflammatory diseases due to its impact on neutrophil function.

- Synthesis of Complex Molecules : As a building block in organic synthesis, this compound has been utilized successfully in developing more complex pharmaceutical compounds with enhanced biological activity.

Wirkmechanismus

The mechanism by which (s)-3-Amino-2-fluoropropanoic acid hydrochloride exerts its effects often involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and size, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-2-chloropropanoic acid hydrochloride

- 3-Amino-2-bromopropanoic acid hydrochloride

- 3-Amino-2-iodopropanoic acid hydrochloride

Uniqueness

(s)-3-Amino-2-fluoropropanoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity and interaction with biological targets compared to its halogenated counterparts.

This detailed article provides a comprehensive overview of (s)-3-Amino-2-fluoropropanoic acid hydrochloride, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(2S)-3-Amino-2-fluoropropanoic acid hydrochloride, also known as (S)-3-amino-2-fluoropropanoic acid hydrochloride, is an amino acid derivative that has gained attention in various fields of biological research and medicinal chemistry. Its unique structure, featuring a fluorine atom at the second carbon, allows it to serve as a valuable probe for studying enzyme mechanisms and protein interactions, as well as a potential therapeutic agent.

The biological activity of (2S)-3-amino-2-fluoropropanoic acid hydrochloride can be attributed to its structural similarity to natural amino acids, which allows it to interact with various biological targets. The compound is believed to influence protein synthesis and other cellular processes involving amino acids. Its role as an enzyme inhibitor has been particularly noted in research studies, where it has been investigated for its potential therapeutic properties in treating various diseases.

Pharmacokinetics

The pharmacokinetic properties of (2S)-3-amino-2-fluoropropanoic acid hydrochloride, including absorption, distribution, metabolism, and excretion (ADME), are not extensively documented. However, due to its small molecular size, it is likely absorbed in the gastrointestinal tract following oral administration. The distribution within the body and subsequent metabolic pathways would depend on its interactions with specific proteins and enzymes.

Research Findings and Case Studies

Research has demonstrated that (2S)-3-amino-2-fluoropropanoic acid hydrochloride can serve as a useful tool in the study of various biological processes:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been explored for its ability to modulate enzyme activities related to inflammatory responses .

- Therapeutic Potential : The compound is being investigated for its potential applications in treating conditions such as psoriasis and inflammatory bowel diseases due to its effects on neutrophil chemotaxis and degranulation .

- Synthesis of Complex Molecules : As a building block in organic synthesis, (2S)-3-amino-2-fluoropropanoic acid hydrochloride has been utilized in the development of more complex pharmaceutical compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S)-3-Amino-2-fluoropropanoic Acid | Structure | Enzyme inhibitor; probes protein interactions |

| 3-Amino-2-chloropropanoic Acid | Structure | Less effective than fluorinated counterpart |

| 3-Amino-2-bromopropanoic Acid | Structure | Similar applications but differing reactivity |

The presence of the fluorine atom in (2S)-3-amino-2-fluoropropanoic acid hydrochloride enhances its reactivity compared to its chlorinated or brominated counterparts, leading to distinct biological properties.

Future Directions

Research into (2S)-3-amino-2-fluoropropanoic acid hydrochloride is ongoing, with several potential avenues for exploration:

- Therapeutic Applications : Further studies are needed to elucidate its efficacy in treating inflammatory diseases and other conditions.

- Mechanistic Studies : More detailed investigations into its mechanism of action at the molecular level could provide insights into its role in cellular processes.

- Pharmacokinetic Profiling : Comprehensive studies on ADME properties will help understand how this compound behaves in biological systems.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.